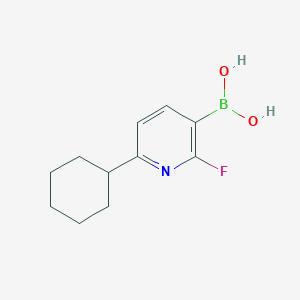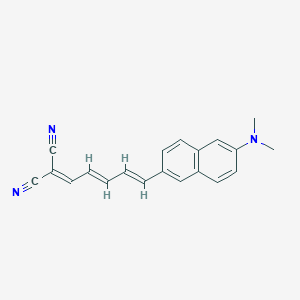
2-((2E4E)-5-(6-(dimethylamino)naphthalen-2-yl)penta-24-dien-1-ylidene)malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2E4E)-5-(6-(dimethylamino)naphthalen-2-yl)penta-24-dien-1-ylidene)malononitrile is an organic compound that features a naphthalene ring substituted with a dimethylamino group and a conjugated diene system terminating in a malononitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2E4E)-5-(6-(dimethylamino)naphthalen-2-yl)penta-24-dien-1-ylidene)malononitrile typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, naphthalene, is first functionalized with a dimethylamino group through electrophilic aromatic substitution.
Conjugated Diene Formation: The functionalized naphthalene is then subjected to a series of reactions to introduce the conjugated diene system. This can be achieved through Wittig or Horner-Wadsworth-Emmons reactions.
Malononitrile Introduction: Finally, the malononitrile group is introduced via a Knoevenagel condensation reaction with the conjugated diene intermediate.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using similar synthetic routes but optimized for yield and efficiency. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the conjugated diene system, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or the conjugated diene system, resulting in the formation of amines or reduced alkenes.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its electronic properties and potential use in organic semiconductors and light-emitting diodes (LEDs).
Biology
In biological research, derivatives of this compound may be explored for their fluorescence properties, making them useful as fluorescent probes or markers.
Medicine
In medicine, the compound’s derivatives could be investigated for their potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry
Industrially, the compound may be used as an intermediate in the synthesis of more complex organic molecules or materials with specific electronic properties.
Mécanisme D'action
The mechanism by which 2-((2E4E)-5-(6-(dimethylamino)naphthalen-2-yl)penta-24-dien-1-ylidene)malononitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The conjugated diene system and the dimethylamino group play crucial roles in these interactions, influencing the compound’s electronic distribution and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((2E4E)-5-(6-(dimethylamino)phenyl)penta-24-dien-1-ylidene)malononitrile
- 2-((2E4E)-5-(6-(dimethylamino)benzyl)penta-24-dien-1-ylidene)malononitrile
Uniqueness
The unique combination of the naphthalene ring, dimethylamino group, and conjugated diene system in 2-((2E4E)-5-(6-(dimethylamino)naphthalen-2-yl)penta-24-dien-1-ylidene)malononitrile sets it apart from similar compounds. This structure imparts distinct electronic properties and reactivity, making it valuable for specific applications in organic electronics and fluorescence.
Propriétés
Formule moléculaire |
C20H17N3 |
|---|---|
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
2-[(2E,4E)-5-[6-(dimethylamino)naphthalen-2-yl]penta-2,4-dienylidene]propanedinitrile |
InChI |
InChI=1S/C20H17N3/c1-23(2)20-11-10-18-12-16(8-9-19(18)13-20)6-4-3-5-7-17(14-21)15-22/h3-13H,1-2H3/b5-3+,6-4+ |
Clé InChI |
OJLTZEGSNHXDKE-GGWOSOGESA-N |
SMILES isomérique |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)/C=C/C=C/C=C(C#N)C#N |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)C=CC=CC=C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(2-Hexyldecyl)oxy]methyl}oxirane](/img/structure/B14086693.png)
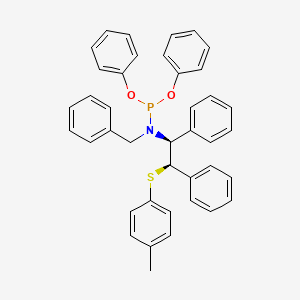
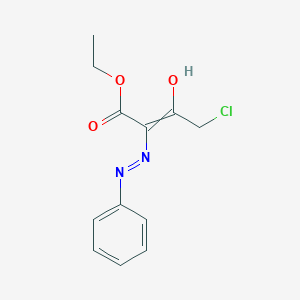
![1-[3-(4-fluorophenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B14086702.png)
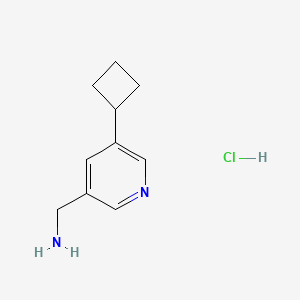
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-hydroxyphthalazin-1-yl)acetamide](/img/structure/B14086720.png)
![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086722.png)
![{[3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetic acid](/img/structure/B14086723.png)
![1-(3,4-Dichlorophenyl)-7-fluoro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086724.png)
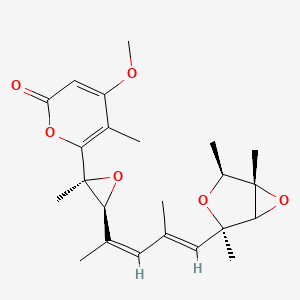
![7-(4-chlorophenyl)-8-(2-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14086729.png)

![[5-(4-methoxyphenyl)-1H-pyrazol-3-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B14086743.png)
